molecular formula C29H50O6 B109705 28-Homobrassinolide CAS No. 82373-95-3

28-Homobrassinolide

Cat. No.: B109705
CAS No.: 82373-95-3
M. Wt: 494.7 g/mol
InChI Key: HJIKODJJEORHMZ-NNPZUXBVSA-N
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Description

28-Homobrassinolide is a plant steroid belonging to the brassinosteroid family. Brassinosteroids are a class of polyhydroxylated sterol derivatives that play a crucial role in plant growth and development. They are known for their ability to promote cell elongation, division, and differentiation. This compound, in particular, has been identified as a potent growth-promoting agent and has shown significant biological activity in various plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homobrassinolide involves multiple steps, starting from readily available sterol precursors. The key steps include hydroxylation, oxidation, and cyclization reactions. One common synthetic route involves the use of 3-methylbut-1-ynyl lithium, prepared in situ from 1,1-dibromo-3-methyl-but-1-ene . The reaction conditions typically involve the use of organic solvents such as acetonitrile and methanol, with temperature control to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the final product. The process involves the use of stainless steel columns packed with ODS-C18 and UV detection at 220 nm .

Chemical Reactions Analysis

Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen functionalities.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce ketone or aldehyde groups.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

28-Homobrassinolide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of brassinosteroids.

    Biology: It plays a crucial role in understanding plant growth and development, particularly in stress responses and hormone signaling pathways.

    Medicine: Recent studies have shown its potential in anticancer, antiviral, and anti-inflammatory therapies.

    Industry: this compound is used in agriculture to enhance crop yield and stress tolerance. .

Comparison with Similar Compounds

  • Brassinolide
  • 24-Epibrassinolide
  • 24-Methyl-epibrassinolide
  • 28-Homodolicholide

Properties

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKODJJEORHMZ-NNPZUXBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315552
Record name 28-Homobrassinolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82373-95-3, 74174-44-0
Record name 28-Homobrassinolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82373-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homobrassinolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Homobrassinolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Homobrassinolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28-HOMOBRASSINOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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